molecular formula C18H19N3O2 B2481177 Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 832742-47-9

Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B2481177
CAS RN: 832742-47-9
M. Wt: 309.369
InChI Key: KLKZCVPQXRBXGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several experimental steps. Researchers have reported a six-step synthetic route, which includes the assembly of various building blocks. The final product is characterized by techniques such as FT-IR , 1H NMR , 13C NMR , mass spectrometry (MS) , and X-ray diffraction .


Molecular Structure Analysis

The molecular formula of Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is C20H20N2O2 . Its crystal structure has been determined, revealing a monoclinic arrangement with specific unit cell parameters . The detailed three-dimensional structure can be visualized using computational tools.


Chemical Reactions Analysis

Hydrolysis Reaction

Acid anhydrides, including this compound, readily react with water to form carboxylic acids. The general mechanism involves nucleophilic attack by water, deprotonation, leaving group removal, and protonation of the carboxylate .

Esterification Reaction

When treated with alcohols, acid anhydrides undergo esterification. Pyridine is often used as a solvent in these reactions. The mechanism includes nucleophilic attack by the alcohol, deprotonation, leaving group removal, and protonation of the carboxylate .

Amide Formation

Acid anhydrides react with amines to form amides. The mechanism involves nucleophilic attack by the amine, deprotonation, and leaving group removal .

properties

IUPAC Name

methyl 1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-5-21-17-16(12(3)20-21)14(18(22)23-4)10-15(19-17)13-8-6-11(2)7-9-13/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKZCVPQXRBXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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